molecular formula C25H30N2O3 B6067790 1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide

1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide

Cat. No. B6067790
M. Wt: 406.5 g/mol
InChI Key: WWIMNAFAFHCLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.

Mechanism of Action

The mechanism of action of 1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide involves the inhibition of GABA transaminase, which leads to increased levels of GABA in the brain. GABA is a major inhibitory neurotransmitter in the central nervous system, and its enhanced activity can result in reduced neuronal excitability and potential therapeutic benefits.
Biochemical and Physiological Effects
1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to increase the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This can result in reduced neuronal excitability, increased inhibition, and potential therapeutic benefits. In addition, 1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and brain penetration.

Advantages and Limitations for Lab Experiments

1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has several advantages for lab experiments, including its high purity and potency, favorable pharmacokinetic profile, and well-established mechanism of action. However, there are also limitations to its use, including potential off-target effects and the need for further optimization for specific therapeutic indications.

Future Directions

There are several future directions for the research and development of 1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide. These include:
1. Further investigation of its potential therapeutic applications in various neurological and psychiatric disorders.
2. Optimization of its pharmacokinetic and pharmacodynamic properties for specific therapeutic indications.
3. Development of novel formulations and delivery methods for improved efficacy and patient compliance.
4. Investigation of its potential use as a cognitive enhancer and a neuroprotective agent.
5. Development of new GABA transaminase inhibitors with improved selectivity and potency.
Conclusion
1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide is a potent and selective inhibitor of GABA transaminase, with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves the enhancement of GABAergic neurotransmission, leading to reduced neuronal excitability and potential therapeutic benefits. Further research and development are needed to fully explore its therapeutic potential and optimize its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the piperidine ring, the introduction of the biphenyl group, and the final incorporation of the cyclopentylcarbonyl moiety. The synthesis has been optimized to produce high yields of pure 1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide, making it a viable candidate for further research and development.

Scientific Research Applications

1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has shown promising results in preclinical models of epilepsy, addiction, anxiety, and depression. In addition, 1-(cyclopentylcarbonyl)-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide has been investigated for its potential use as a cognitive enhancer and a neuroprotective agent.

properties

IUPAC Name

1-(cyclopentanecarbonyl)-N-[4-(3-methoxyphenyl)phenyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O3/c1-30-23-10-4-8-20(16-23)18-11-13-22(14-12-18)26-24(28)21-9-5-15-27(17-21)25(29)19-6-2-3-7-19/h4,8,10-14,16,19,21H,2-3,5-7,9,15,17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIMNAFAFHCLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC=C(C=C2)NC(=O)C3CCCN(C3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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